![molecular formula C23H15FN2O5S B12934028 4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid](/img/structure/B12934028.png)
4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(N-(3-((2-Fluorophenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)sulfamoyl)benzoic acid is a complex organic compound that features a combination of aromatic rings, a fluorine atom, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-(3-((2-Fluorophenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)sulfamoyl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: The initial step involves the synthesis of a naphthalene derivative through a Friedel-Crafts acylation reaction.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Formation of the Sulfonamide Linkage: The sulfonamide linkage is formed by reacting the intermediate with a sulfonyl chloride.
Final Coupling: The final step involves coupling the intermediate with benzoic acid under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
化学反応の分析
Types of Reactions
4-(N-(3-((2-Fluorophenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)sulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
科学的研究の応用
4-(N-(3-((2-Fluorophenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)sulfamoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 4-(N-(3-((2-Fluorophenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)sulfamoyl)benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or proteases, leading to the modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 4-(N-(3-((2-Chlorophenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)sulfamoyl)benzoic acid
- 4-(N-(3-((2-Bromophenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)sulfamoyl)benzoic acid
Uniqueness
The presence of the fluorine atom in 4-(N-(3-((2-Fluorophenyl)amino)-4-oxonaphthalen-1(4H)-ylidene)sulfamoyl)benzoic acid imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its biological activity and selectivity compared to its analogs.
特性
分子式 |
C23H15FN2O5S |
|---|---|
分子量 |
450.4 g/mol |
IUPAC名 |
4-[(E)-[3-(2-fluoroanilino)-4-oxonaphthalen-1-ylidene]amino]sulfonylbenzoic acid |
InChI |
InChI=1S/C23H15FN2O5S/c24-18-7-3-4-8-19(18)25-21-13-20(16-5-1-2-6-17(16)22(21)27)26-32(30,31)15-11-9-14(10-12-15)23(28)29/h1-13,25H,(H,28,29)/b26-20+ |
InChIキー |
LWAKZCIYRXJCJV-LHLOQNFPSA-N |
異性体SMILES |
C1=CC=C2C(=C1)/C(=N/S(=O)(=O)C3=CC=C(C=C3)C(=O)O)/C=C(C2=O)NC4=CC=CC=C4F |
正規SMILES |
C1=CC=C2C(=C1)C(=NS(=O)(=O)C3=CC=C(C=C3)C(=O)O)C=C(C2=O)NC4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


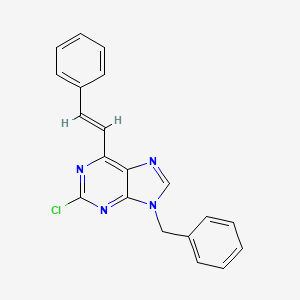
![N-[2-(Dimethylamino)ethyl]-2-hydroxyacetamide](/img/structure/B12933947.png)


![tert-Butyl 3-(5-bromopyridin-2-yl)-3,6-diazabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B12933958.png)
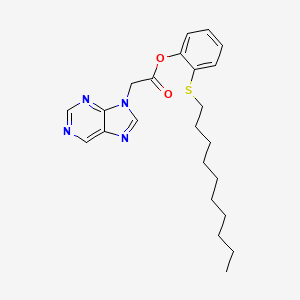
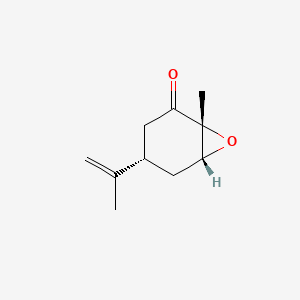
![6-(4-Methoxyphenyl)-5-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12933980.png)



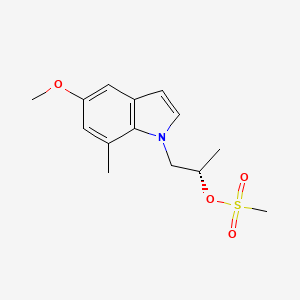
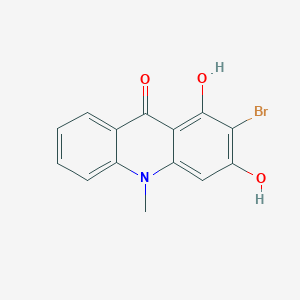
![Methyl (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B12934014.png)
